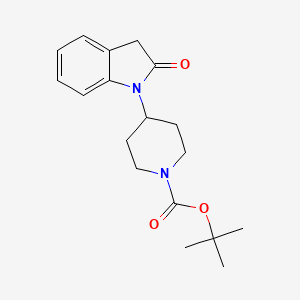

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-oxo-3H-indol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUTDROJPEMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737320 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400797-94-6 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-oxoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form more complex structures.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The piperidine ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different piperidine-based compounds .

Scientific Research Applications

Anticancer Properties

Research has indicated that tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 0.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 1.2 | Cell cycle arrest |

| A549 (lung cancer) | 0.8 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead in the development of new anticancer agents.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It appears to enhance the immune response by inhibiting the PD-1/PD-L1 pathway, which is critical in tumor evasion mechanisms. A notable study demonstrated:

"The compound effectively restored immune function in mouse splenocytes at concentrations as low as 100 nM, indicating its potential as an immunotherapeutic agent" .

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the effects of this compound on PD-L1 expression in tumor microenvironments. The study utilized mouse splenocytes exposed to recombinant PD-L1 and found that:

- The compound significantly increased T cell activation.

- It restored immune function at specific concentrations, highlighting its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate on various cancer cell lines:

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Significant decrease in cell viability |

| Lung Cancer | Induction of apoptosis |

| Colorectal Cancer | Dose-dependent cytotoxicity |

The results indicated that the compound exhibited dose-dependent cytotoxicity with an IC50 value suggesting effective inhibition at nanomolar concentrations.

Synthesis and Derivatives

The synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate can be achieved through multi-step reactions involving:

- Formation of the piperidine ring.

- Introduction of the indolinone moiety.

- Alkylation and protection strategies to obtain the final product.

This synthetic route is crucial for producing analogs that may enhance biological activity or reduce side effects.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The piperidine ring enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

- CAS Number : 400797-94-6

- Molecular Formula : C₁₈H₂₄N₂O₃ (inferred from structural analogs)

- Molecular Weight : ~316.40 g/mol (based on isomer data)

- Structure : Features a piperidine ring linked to a 2-oxoindolin-1-yl group and a tert-butyl carboxylate protecting group.

The tert-butyl carboxylate group aids in stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly for kinase inhibitors or CNS-targeting agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and differences:

Key Findings from Comparative Analysis

Polarity and Solubility: The 2-oxoindolin-1-yl group in the target compound increases polarity compared to indole or indazole derivatives, improving solubility in polar solvents (e.g., DMSO or methanol) . Pyrimidinyloxy and spiro analogs exhibit moderate polarity but differ in electronic properties due to substituents like chloro or methyl groups .

Reactivity and Synthetic Utility :

- The tert-butyl carboxylate group in all compounds facilitates deprotection under acidic conditions, enabling downstream functionalization .

- The 2-oxoindolin-1-yl group may participate in condensation or cyclization reactions, whereas indole/indazole derivatives are more suited for electrophilic substitutions .

Hazard Profiles :

- The spiro analog (CAS N/A) poses acute toxicity and skin corrosion risks, necessitating stringent handling protocols .

- Most tert-butyl piperidine carboxylates, including the target compound, lack significant reported hazards, suggesting lower acute toxicity .

Pyrimidinyloxy Analog: The pyrimidine moiety aligns with kinase inhibitor scaffolds, indicating utility in targeted therapies . Indazole Derivative: Indazole rings are common in antiviral and anticancer agents, highlighting its versatility .

Biological Activity

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS Number: 400797-94-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₄N₂O₃

- Molecular Weight : 316.395 g/mol

- LogP : 2.978 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is primarily linked to its interactions with various biological targets, particularly in the context of inflammatory responses and potential neuroprotective effects.

- NLRP3 Inhibition : Recent studies have indicated that derivatives of this compound may act as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its inhibition can lead to decreased IL-1β release, a pro-inflammatory cytokine.

- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, possibly through modulation of pathways involved in neuronal survival and inflammation.

In Vitro Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, indicating that modifications to the piperidine ring can enhance anti-inflammatory activities. The study demonstrated that certain derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages by approximately 20% at concentrations around 10 µM .

Case Studies

- Anti-inflammatory Activity : In a recent investigation, tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate was tested against various inflammatory models. Results showed a significant reduction in inflammatory markers when administered to macrophage cultures exposed to inflammatory stimuli .

- Neuroprotection : Another study highlighted the compound's potential neuroprotective effects in models of neurodegeneration. It was observed that treatment with this compound led to reduced neuronal apoptosis and improved cell viability under oxidative stress conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling a piperidine-carboxylate precursor with an indolin-2-one derivative. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with 2-oxoindoline under basic conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Yield optimization may involve varying solvent polarity (e.g., switching to THF or DMF), adjusting stoichiometry of reagents, or employing microwave-assisted synthesis to reduce reaction time. Purity is enhanced via column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton and carbon environments, particularly the tert-butyl group (~1.4 ppm) and indolin-2-one carbonyl (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 316.18 g/mol) .

- HPLC-TOF : Assess purity (>98%) and detect impurities via retention time alignment .

- FTIR-ATR : Identify functional groups (e.g., carbonyl stretching at ~1650–1750 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95/P2 respirators) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How do electronic effects of substituents on the indolin-2-one moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or chloro) on the indolin-2-one ring can enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance, substituents at the 5-position may sterically hinder coupling reactions, requiring bulkier ligands (e.g., XPhos) in palladium-catalyzed reactions . Computational studies (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies can resolve discrepancies in biological activity data across different in vitro models?

- Methodological Answer :

- Dose-Response Standardization : Normalize data using EC/IC values across cell lines (e.g., HEK293 vs. HeLa) to account for variability in membrane permeability or metabolic activity .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., tert-butyl spiroindoline derivatives) to identify trends in bioactivity .

Q. What are the mechanistic insights into the compound’s potential enzyme inhibition based on molecular docking studies?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the indolin-2-one carbonyl and catalytic lysine residues .

- Binding Affinity Validation : Compare docking scores (ΔG values) with experimental IC data. Discrepancies may indicate allosteric binding sites or solvent effects .

Q. How do storage conditions impact the compound’s stability, and what analytical methods detect decomposition?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis of the tert-butyl ester. Avoid exposure to moisture .

- Stability Monitoring :

- TGA/DSC : Detect decomposition temperatures (>150°C) and thermal stability .

- HPLC-MS : Identify degradation products (e.g., free piperidine or indolin-2-one fragments) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s acute toxicity in preclinical studies?

- Methodological Answer :

- Source Evaluation : Verify testing protocols (e.g., OECD Guidelines vs. in-house methods). Differences in solvent (DMSO vs. saline) or administration routes (oral vs. intravenous) can alter toxicity profiles .

- Dose Escalation Studies : Conduct repeated-dose toxicity assays in rodents, monitoring hepatic/kidney biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.